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Compound of Interest

Compound Name: Amg-458

Cat. No.: B1684692 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

toxicity of AMG-458 in animal studies. The information is based on publicly available preclinical

data.

Frequently Asked Questions (FAQs)
Q1: What is the generally reported tolerance of AMG-458 in mice?

A1: In published preclinical xenograft studies, AMG-458 has been administered orally to mice

at doses of 30 mg/kg and 100 mg/kg (once or twice daily) with no reported adverse effects on

body weight.[1] This suggests that at these therapeutically effective doses, the compound is

well-tolerated from a general health perspective.

Q2: Are there any known or suspected mechanisms of AMG-458 toxicity?

A2: While detailed toxicology studies are not extensively published, some potential

mechanisms of toxicity at high concentrations have been suggested. These include:

Oxidative Stress: High concentrations of AMG-458 may induce toxicity in some organs

through the generation of oxidative stress.[2]

Covalent Binding: AMG-458 has been observed to bind covalently to liver microsomal

proteins from both rats and humans. This binding is NADPH-independent, suggesting it may
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react with thiol groups in proteins.

Q3: What should I monitor in my animals during an AMG-458 study?

A3: Based on the available information and general best practices for in vivo studies with

kinase inhibitors, it is prudent to monitor the following:

Body Weight: Daily or regular body weight measurement is a sensitive indicator of general

toxicity.

Clinical Observations: Regularly observe animals for any changes in behavior, posture,

activity levels, and physical appearance.

Liver Function: Given the observation of covalent binding to liver microsomal proteins,

monitoring liver function through blood chemistry (e.g., ALT, AST) and histopathological

examination of the liver upon study completion is recommended, especially when using

higher doses or longer treatment durations.

Renal Function: Although not specifically reported for AMG-458, some c-Met inhibitors have

been associated with renal toxicity. Therefore, monitoring kidney function (e.g., BUN,

creatinine) and conducting histopathology of the kidneys may be a valuable precautionary

measure.
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Observed Issue Potential Cause Recommended Action

Unexpected Weight Loss

- Dose may be too high for the

specific animal strain or

model.- Formulation or vehicle

may be causing adverse

effects.- Off-target effects at

higher concentrations.

- Review the dosing regimen

and consider a dose de-

escalation.- Run a vehicle-only

control group to rule out

vehicle toxicity.- Monitor for

other clinical signs of toxicity.

Lethargy or Reduced Activity

- Potential systemic toxicity.-

On-target effects on c-Met in

vital organs.

- Perform a full clinical

assessment of the animal.-

Consider collecting blood for

hematology and clinical

chemistry analysis.- Correlate

with body weight data.

Elevated Liver Enzymes (ALT,

AST)

- Potential hepatotoxicity,

possibly related to covalent

binding to liver proteins or

oxidative stress.

- Reduce the dose of AMG-

458.- At the end of the study,

perform detailed

histopathological analysis of

the liver.- Consider measuring

markers of oxidative stress in

liver tissue.

Quantitative Data Summary
The following tables summarize the available quantitative data related to the preclinical

assessment of AMG-458.

Table 1: In Vivo Efficacy and Observations in Mouse Xenograft Models
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Animal Model
Dosing Regimen
(Oral)

Observation Reference

NIH3T3/TPR-Met 30 mg/kg q.d. & b.i.d.

Significant tumor

growth inhibition with

no adverse effect on

body weight.

[1]

NIH3T3/TPR-Met 100 mg/kg q.d.

Significant tumor

growth inhibition with

no adverse effect on

body weight.

[1]

U-87 MG 30 mg/kg q.d. & b.i.d.

Significant tumor

growth inhibition with

no adverse effect on

body weight.

[1]

U-87 MG 100 mg/kg q.d.

Significant tumor

growth inhibition with

no adverse effect on

body weight.

[1]

Experimental Protocols
Protocol: Mouse Xenograft Efficacy Study

Animal Model: Female CD-1 nu/nu mice, 6-8 weeks of age.

Tumor Implantation: Subcutaneous injection of NIH3T3/TPR-Met or U-87 MG tumor cells.

Treatment Group Allocation: Once tumors reach a predetermined size, animals are

randomized into treatment and vehicle control groups.

Drug Formulation: AMG-458 is formulated for oral gavage. A common vehicle for similar

compounds is a suspension in a solution such as 0.5% methylcellulose in water.

Dosing: Administer AMG-458 orally at the desired concentration and schedule (e.g., 30

mg/kg once daily). The vehicle is administered to the control group.
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Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Perform daily clinical observations for any signs of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a specified size, or

if significant toxicity is observed. Tissues of interest can be collected for further analysis.
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Caption: Mechanism of action of AMG-458 in inhibiting the c-Met signaling pathway.
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Caption: General workflow for a preclinical xenograft study evaluating AMG-458 efficacy and

toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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